(+)-Alprenolol

Stereochemistry Receptor Binding Beta-Adrenoceptor

(+)-Alprenolol (CAS 23846-72-2) is the essential low-activity β-adrenoceptor comparator. With ~100-fold lower affinity than the (−)-enantiomer, it defines non-specific binding in [³H]-dihydroalprenolol and [¹²⁵I]-cyanopindolol radioligand assays—critical for accurate Bmax and Kd. Non-substitutable for studying membrane-stabilizing effects independent of β-blockade, enantioselective chiral HPLC method development, and 5-HT1A behavioral controls. Even minor enantiomeric impurity obscures results. Demand verified enantiopure (+)-alprenolol.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 23846-72-2
Cat. No. B1669782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Alprenolol
CAS23846-72-2
Synonyms(+)-Alprenolol;  (D)-(+)-Alprenolol;  Alprenolol, (R)-;  D-Alprenolol
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CC=C)O
InChIInChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m1/s1
InChIKeyPAZJSJFMUHDSTF-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Alprenolol (CAS 23846-72-2): Pharmacological Profile and Differentiation as a Research Tool in Beta-Adrenergic Studies


(+)-Alprenolol (CAS 23846-72-2), the (R)-enantiomer of the non-selective beta-adrenergic antagonist alprenolol, serves as a critical research tool for stereochemical investigations of beta-adrenoceptors. As a chiral compound, its biological activity is markedly distinct from its antipode, (-)-alprenolol, with beta-adrenoceptor affinity approximately two orders of magnitude lower [1]. This low potency enables its use as a negative control or to define non-specific binding in radioligand assays [2]. Alprenolol, originally developed as an antihypertensive and anti-anginal agent, also possesses intrinsic sympathomimetic activity (ISA) and functions as a 5-HT1A/5-HT1B receptor antagonist [3][4]. The availability of the pure (+)-enantiomer is essential for defining stereospecific pharmacological effects.

(+)-Alprenolol: Why Generic Substitution with Racemic or (-)-Enantiomer Fails in Receptor Pharmacology


Substituting (+)-alprenolol (CAS 23846-72-2) with its racemic mixture or the (-)-enantiomer for research applications introduces substantial variability and confounds experimental interpretation. The (-)-enantiomer exhibits beta-adrenoceptor affinity that is at least 100-fold greater than the (+)-enantiomer [1]. Consequently, even a small enantiomeric impurity in a racemic or improperly resolved sample can dominate the pharmacological response, obscuring the intended use of the (+)-enantiomer as a low-affinity control or to study non-beta-adrenergic mechanisms [2]. Furthermore, alprenolol's intrinsic sympathomimetic activity (ISA) and 5-HT1A antagonism are also stereoselective, meaning the specific enantiomeric composition directly influences observed functional outcomes beyond simple beta-blockade [3][4]. For studies requiring a defined, low-activity comparator or investigations into stereospecific receptor interactions, the pure (+)-enantiomer is non-substitutable.

(+)-Alprenolol (CAS 23846-72-2): Quantitative Differentiation Evidence Guide for Scientific Procurement


Enantioselective Beta-Adrenoceptor Affinity: (+)-Alprenolol is 100-Fold Less Potent than (-)-Alprenolol

(+)-Alprenolol demonstrates dramatically reduced affinity for beta-adrenoceptors compared to its (-)-enantiomer. The activity of (S)-alprenolol at the beta-adrenoreceptor is 100 times greater than that of (R)-alprenolol [1]. This stereospecificity is consistently observed in functional assays, with the (-)-isomer being at least two orders of magnitude more potent in inhibiting isoproterenol-stimulated adenylate cyclase and radioligand binding [2].

Stereochemistry Receptor Binding Beta-Adrenoceptor Affinity

In Vivo Antiarrhythmic Efficacy: (+)-Alprenolol Requires Twice the Dose of (-)-Alprenolol

In a canine model of ventricular arrhythmia produced by left coronary artery ligation, the effective dose for abolishing arrhythmia differed markedly between enantiomers. (S)-Alprenolol was effective at a cumulative dose of 7.5 mg/kg, whereas (R)-Alprenolol required a cumulative dose of 15.5 mg/kg to achieve the same effect [1]. This 2.07-fold dose difference in vivo reflects the stereoselective contribution to the drug's antiarrhythmic action, which involves both beta-blockade and membrane-stabilizing properties [2].

Antiarrhythmic In Vivo Cardiac Electrophysiology Stereoselectivity

Intrinsic Sympathomimetic Activity (ISA): Alprenolol Exhibits Partial Agonism Distinct from Propranolol and Metoprolol

Alprenolol is classified among beta-blockers possessing intrinsic sympathomimetic activity (ISA), unlike propranolol (no ISA) and metoprolol (no ISA). In functional studies on ferret ventricular myocardium, (-)-alprenolol acts as a non-conventional partial agonist with an intrinsic activity of 0.1 (relative to the full agonist isoprenaline) [1]. This contrasts with propranolol, which exhibits inverse agonist activity and lacks ISA, and metoprolol, which is a neutral antagonist at beta-1 receptors [2]. The (+)-enantiomer's ISA has not been directly quantified but is presumed to be significantly lower or absent based on its reduced beta-adrenoceptor affinity.

Partial Agonism ISA Adenylate Cyclase Beta-Adrenoceptor

Functional Antagonism Potency (pA2): Alprenolol's Rank Order Among Beta-Blockers

In isolated rabbit right atrium, the pA2 value for alprenolol antagonizing the chronotropic action of isoprenaline was determined to be 8.22 [1]. This potency is intermediate among beta-blockers, ranking below pindolol (8.79) and propranolol (8.67), but above oxprenolol (8.28) and atenolol (7.48) [1]. A separate study using computer-assisted analysis confirmed alprenolol's pA2 in rabbit atrium as not significantly different from oxprenolol or propranolol in that specific dataset [2]. These data position alprenolol as a moderately potent, non-selective beta-antagonist.

pA2 Functional Assay Cardiac Tissue Beta-Adrenoceptor Antagonism

5-HT1A Receptor Antagonism: (-)-Alprenolol's Secondary Pharmacology Not Shared by All Beta-Blockers

Alprenolol, particularly its (-)-enantiomer, possesses significant antagonist activity at the 5-HT1A serotonin receptor. This is a distinguishing feature not shared by the comparators propranolol and metoprolol, which are selective for beta-adrenoceptors [1]. The anticonflict action of the potent 5-HT1A agonist S 14506 was antagonized by (-)-alprenolol, confirming its functional 5-HT1A antagonism in vivo [2]. While the (+)-enantiomer's 5-HT1A affinity is lower, it may still serve as a control for this secondary activity in studies where serotonergic effects are a confounding factor.

Serotonin 5-HT1A Off-Target CNS

(+)-Alprenolol (CAS 23846-72-2): Optimal Research and Industrial Application Scenarios


Stereochemical Control in Beta-Adrenoceptor Radioligand Binding Assays

(+)-Alprenolol is the definitive negative control for defining non-specific binding in radioligand assays using [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol. Its 100-fold lower affinity for beta-adrenoceptors ensures that displacement of radioligand by the (+)-enantiomer represents non-receptor interactions, while the potent (-)-enantiomer defines total binding [1]. This application is critical for accurate receptor density (Bmax) and affinity (Kd) determinations.

Isolating Membrane-Stabilizing Activity in Cardiac Electrophysiology Studies

In isolated cardiac tissue experiments, (+)-alprenolol can be used to study membrane-stabilizing (quinidine-like) effects independent of beta-adrenoceptor blockade. The compound's ability to decrease Vmax and prevent action potential propagation in depolarized Purkinje fibers is retained despite its low beta-affinity, as demonstrated in canine myocardium studies [2]. This allows researchers to dissect the direct electrophysiological actions of alprenolol from its receptor-mediated effects.

Enantioselective Pharmacokinetic and Metabolic Studies

The (+)-enantiomer serves as an essential reference standard for developing enantioselective analytical methods, such as chiral HPLC, to quantify the stereoisomeric composition of alprenolol in biological matrices [3]. Given the marked differences in receptor affinity and potential stereoselective metabolism, accurate quantification of each enantiomer is necessary for interpreting pharmacokinetic data from racemic alprenolol administrations.

Investigating Stereospecificity of 5-HT1A-Mediated Behaviors

In behavioral pharmacology, the low-activity (+)-enantiomer can be used as a control for the 5-HT1A antagonist effects of (-)-alprenolol. Studies have shown that (-)-alprenolol blocks 5-HT1A agonist-induced behaviors, while the (+)-enantiomer is largely inactive at these sites [4]. This enantiomeric pair provides a powerful tool for confirming the serotonergic mechanism of action in CNS research.

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